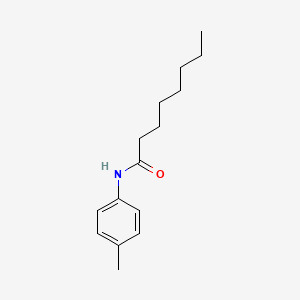
N-(4-Methylphenyl)octanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methylphenyl)octanamide: is an organic compound with the molecular formula C15H23NO It is an amide derivative, characterized by the presence of an octanamide chain attached to a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylphenyl)octanamide typically involves the reaction of 4-methylbenzoic acid with octanoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate acyl chloride, which then reacts with the amine to form the desired amide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N-(4-Methylphenyl)octanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed:
Oxidation: Formation of 4-methylbenzoic acid and octanoic acid.
Reduction: Formation of 4-methylphenylamine and octylamine.
Substitution: Formation of nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-Methylphenyl)octanamide is used as a building block in organic synthesis. It serves as an intermediate in the preparation of more complex molecules and can be used in the study of reaction mechanisms.
Biology: In biological research, this compound may be used to study the interactions of amide compounds with biological molecules. It can also serve as a model compound for understanding the behavior of amides in biological systems.
Medicine: While specific medical applications of this compound are not well-documented, amide derivatives are often explored for their potential pharmacological properties. This compound could be investigated for its potential as a drug candidate or as a precursor in drug synthesis.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials. Its properties make it suitable for applications in coatings, adhesives, and other materials.
Wirkmechanismus
The mechanism of action of N-(4-Methylphenyl)octanamide involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The amide group can form hydrogen bonds with other molecules, while the hydrophobic octanamide chain can interact with non-polar environments. These interactions can influence the compound’s behavior in chemical reactions and biological systems.
Vergleich Mit ähnlichen Verbindungen
N-(4-Methoxyphenyl)octanamide: Similar structure but with a methoxy group instead of a methyl group.
N-(4-Chlorophenyl)octanamide: Similar structure but with a chlorine atom instead of a methyl group.
N-(4-Nitrophenyl)octanamide: Similar structure but with a nitro group instead of a methyl group.
Uniqueness: N-(4-Methylphenyl)octanamide is unique due to the presence of the 4-methyl group, which can influence its reactivity and interactions. The methyl group can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
52097-65-1 |
|---|---|
Molekularformel |
C15H23NO |
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
N-(4-methylphenyl)octanamide |
InChI |
InChI=1S/C15H23NO/c1-3-4-5-6-7-8-15(17)16-14-11-9-13(2)10-12-14/h9-12H,3-8H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
ICXCDRKZZJDRRR-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC(=O)NC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


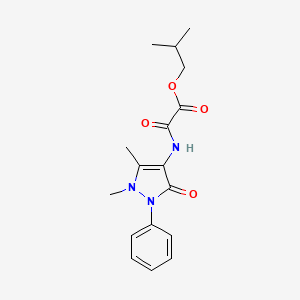
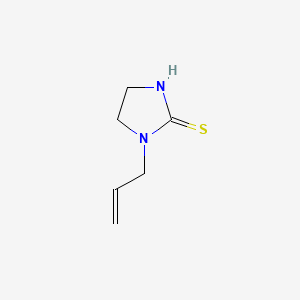
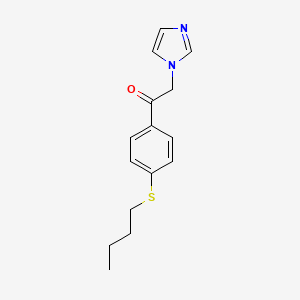

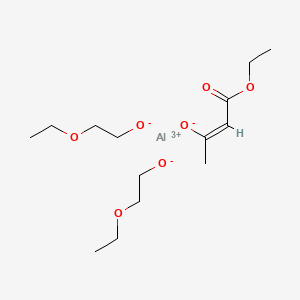
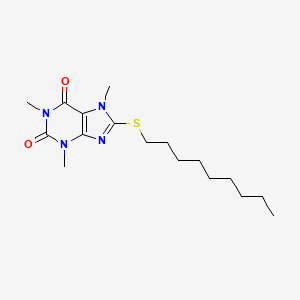
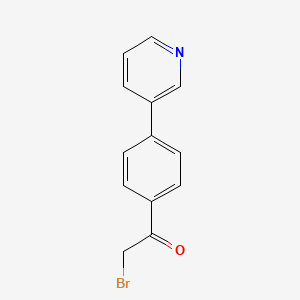
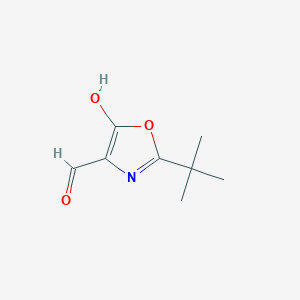
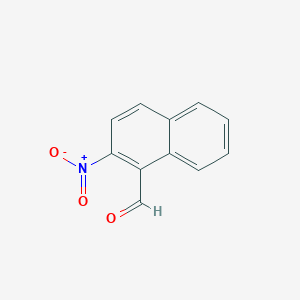
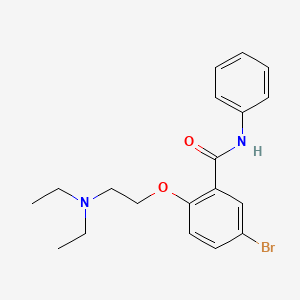
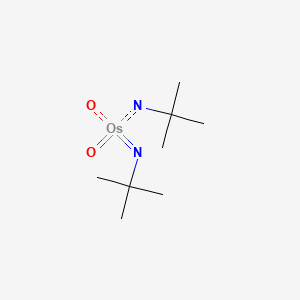
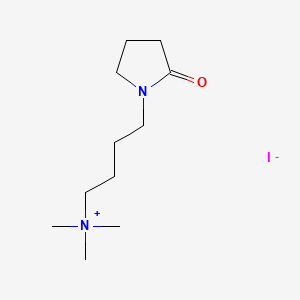
![Hexyl 1-[(2-{[(hexyloxy)carbonyl]oxy}ethyl)amino]-1-oxopropan-2-yl carbonate](/img/structure/B13761248.png)
![barium(2+);3,5-dichloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-methylbenzenesulfonate](/img/structure/B13761250.png)
